
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride, initially at 0°C and then at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride and solvents like carbon tetrachloride is common in these processes.
化学反应分析
Types of Reactions
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the phenyl ring.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the ethanone group can be reduced to form alcohols.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with additional halogen or nitro groups.
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Nucleophilic Substitution: Compounds with new functional groups replacing bromine or chlorine.
科学研究应用
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine and chlorine) and the hydroxyl group allows it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ethanone group can also participate in nucleophilic addition reactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
Uniqueness
1-(3-Bromo-4-chloro-5-hydroxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms enhances its electrophilic aromatic substitution potential, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H6BrClO2 |
|---|---|
分子量 |
249.49 g/mol |
IUPAC 名称 |
1-(3-bromo-4-chloro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 |
InChI 键 |
PMXBXBLDUHYNRG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


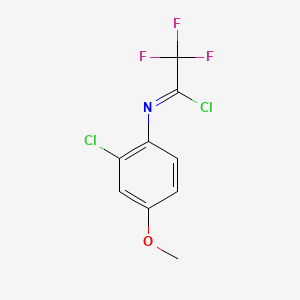

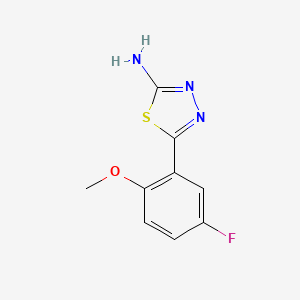
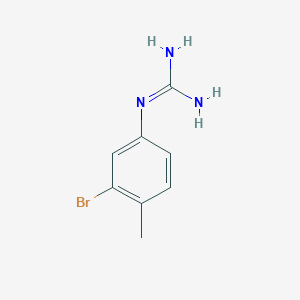
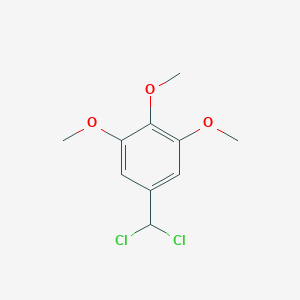
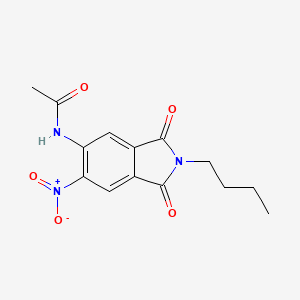
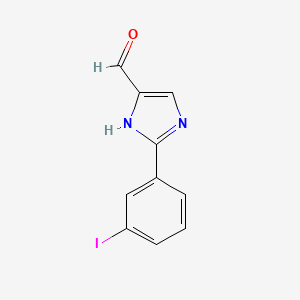

![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
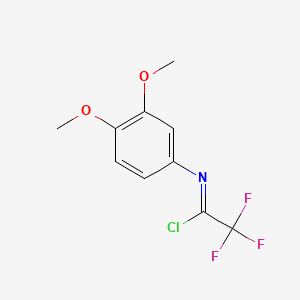
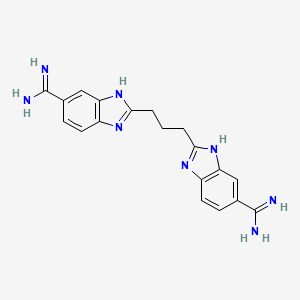
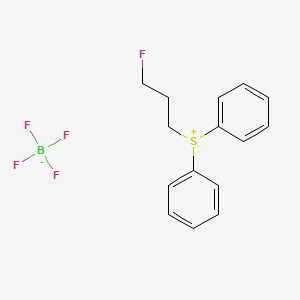
![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
